molecular formula C18H27N3O5S2 B2484503 methyl N-[4-({[4-(morpholin-4-yl)thian-4-yl]methyl}sulfamoyl)phenyl]carbamate CAS No. 2380179-02-0

methyl N-[4-({[4-(morpholin-4-yl)thian-4-yl]methyl}sulfamoyl)phenyl]carbamate

Cat. No.: B2484503
CAS No.: 2380179-02-0
M. Wt: 429.55
InChI Key: JZXADQCMZKZKCZ-UHFFFAOYSA-N
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Description

Methyl N-[4-({[4-(morpholin-4-yl)thian-4-yl]methyl}sulfamoyl)phenyl]carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a morpholine ring, a thian ring, and a sulfamoyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[4-({[4-(morpholin-4-yl)thian-4-yl]methyl}sulfamoyl)phenyl]carbamate typically involves multiple steps. One common method includes the reaction of 4-(morpholin-4-yl)thian-4-ylmethylamine with a sulfamoyl chloride derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl N-[4-({[4-(morpholin-4-yl)thian-4-yl]methyl}sulfamoyl)phenyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Methyl N-[4-({[4-(morpholin-4-yl)thian-4-yl]methyl}sulfamoyl)phenyl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl N-[4-({[4-(morpholin-4-yl)thian-4-yl]methyl}sulfamoyl)phenyl]carbamate involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it can interact with cellular pathways, affecting processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl N-[4-({[4-(morpholin-4-yl)thian-4-yl]methyl}sulfamoyl)phenyl]carbamate is unique due to its combination of a morpholine ring, a thian ring, and a sulfamoyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

IUPAC Name

methyl N-[4-[(4-morpholin-4-ylthian-4-yl)methylsulfamoyl]phenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O5S2/c1-25-17(22)20-15-2-4-16(5-3-15)28(23,24)19-14-18(6-12-27-13-7-18)21-8-10-26-11-9-21/h2-5,19H,6-14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZXADQCMZKZKCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2(CCSCC2)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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